molecular formula C7H6N2O2 B131565 4-Methoxy-2-oxo-1,2-dihydropyridine-3-carbonitrile CAS No. 21642-98-8

4-Methoxy-2-oxo-1,2-dihydropyridine-3-carbonitrile

Cat. No.: B131565
CAS No.: 21642-98-8
M. Wt: 150.13 g/mol
InChI Key: MWGIDWPSRDMIQN-UHFFFAOYSA-N
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Description

N-Demethylricinine is a naturally occurring alkaloid found in the castor plant (Ricinus communis L.). It is structurally related to ricinine, another alkaloid from the same plant. N-Demethylricinine is known for its role in the pyridine nucleotide cycle and is associated with the aging process in plants .

Scientific Research Applications

N-Demethylricinine has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other alkaloids and related compounds.

    Biology: Studies have shown its role in the aging process of plants and its potential effects on plant metabolism.

    Medicine: Research is ongoing to explore its potential therapeutic effects, including its hepatoprotective properties.

    Industry: It is used in the production of certain pharmaceuticals and as a research chemical

Safety and Hazards

The safety information available indicates that “4-Methoxy-2-oxo-1,2-dihydropyridine-3-carbonitrile” may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray .

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit enzymes like umpk and pdf . These enzymes play crucial roles in various biological processes, including nucleotide synthesis and protein maturation.

Mode of Action

It’s suggested that the compound may interact with its targets, leading to the inhibition of their activity . This interaction could result in changes in the biochemical processes that these enzymes are involved in.

Biochemical Pathways

Given its potential inhibitory effects on enzymes like umpk and pdf, it could impact pathways related to nucleotide synthesis and protein maturation .

Result of Action

Similar compounds have shown to exhibit anti-bacterial properties by reducing bacterial growth and removing biofilms .

Biochemical Analysis

Biochemical Properties

It is known that similar compounds, such as 2-oxo-1,2-dihydropyridine-3-carbonitriles, are used in the synthesis of donor-acceptor stilbazoles (styrylpyridines), which are widely used in optical and electronic devices, solar cells, and for bioimaging

Cellular Effects

The cellular effects of 4-Methoxy-2-oxo-1,2-dihydropyridine-3-carbonitrile are not well-studied. Similar compounds have been shown to have significant effects on cell function. For example, 4-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate has been shown to significantly reduce the expression of PDF and MurF, which correlated with the MIC 90 at 100 μ mol l −1 and IC 50 in the range 42 ± 1·5 to 50 ± 1 μ mol l −1 against all strains tested .

Molecular Mechanism

The molecular mechanism of action of this compound is not well-understood. Similar compounds have been shown to have significant effects at the molecular level. For example, the existence of an electron-withdrawing group (bromine) at the p-position of the phenyl ring could be accountable for good activities due to its size and inductive effect .

Temporal Effects in Laboratory Settings

It is known that the compound is stable when stored in a refrigerator .

Dosage Effects in Animal Models

The effects of different dosages of this compound in animal models are not well-studied. Similar compounds have been shown to have significant effects in animal models. For example, the best of inhibitor efficiency has been given 83% which agree to 0.5 mM concentration of PDPTD in 1.0M HCl at 72 hours .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Demethylricinine can be synthesized through the demethylation of ricinine. This process involves the removal of a methyl group from ricinine, typically using reagents such as hydrobromic acid or other demethylating agents under controlled conditions .

Industrial Production Methods: Industrial production of N-Demethylricinine is not widely documented. it can be extracted from the leaves of the castor plant, where it is present in small quantities. The extraction process involves solvent extraction followed by purification using chromatographic techniques .

Types of Reactions:

    Oxidation: N-Demethylricinine can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: It can also be reduced to form different reduced products.

    Substitution: N-Demethylricinine can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce different amines .

Comparison with Similar Compounds

    Ricinine: Structurally similar to N-Demethylricinine, ricinine is another alkaloid found in the castor plant. It is involved in similar metabolic pathways and has comparable biological activities.

    Other Pyridone Alkaloids: Compounds such as 3-cyano-4-methoxy-2-pyridone share structural similarities and may exhibit related biological activities.

Uniqueness: N-Demethylricinine is unique due to its specific role in the aging process of plants and its potential therapeutic effects. Its ability to interconvert with ricinine in plant tissues adds to its distinctiveness .

Properties

IUPAC Name

4-methoxy-2-oxo-1H-pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O2/c1-11-6-2-3-9-7(10)5(6)4-8/h2-3H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWGIDWPSRDMIQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=O)NC=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60176033
Record name 3-Pyridinecarbonitrile, 1,2-dihydro-4-methoxy-2-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60176033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21642-98-8
Record name 3-Pyridinecarbonitrile, 1,2-dihydro-4-methoxy-2-oxo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021642988
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Pyridinecarbonitrile, 1,2-dihydro-4-methoxy-2-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60176033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Cyano-4-methoxy-2-pyridone
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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